molecular formula C19H18N4O2 B454907 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one CAS No. 512809-75-5

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B454907
CAS No.: 512809-75-5
M. Wt: 334.4g/mol
InChI Key: NGLDORCRRLOQLY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a pyrazole ring fused with a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the quinazolinone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one include:

  • 3,5-dimethyl-1-phenylpyrazole-4-ylamine
  • (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)phenylmethanone
  • 1-phenyl-3,5-dimethyl-4-aminopyrazole

Uniqueness

What sets this compound apart is its unique combination of the pyrazole and quinazolinone structures. This fusion results in distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-17(13(2)22(21-12)14-8-4-3-5-9-14)18-20-16-11-7-6-10-15(16)19(24)23(18)25/h3-11,18,20,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDORCRRLOQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3NC4=CC=CC=C4C(=O)N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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